2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid
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Overview
Description
2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid is a compound that contains a cyclobutane ring substituted with a tert-butyloxycarbonyl (Boc) protected amino group and an acetic acid moiety. This compound is notable for its structural complexity and the presence of multiple functional groups, making it a valuable intermediate in organic synthesis and peptide chemistry.
Mechanism of Action
Target of Action
It is known that the compound is a tert-butyloxycarbonyl-protected amino acid, which suggests that it may interact with proteins or enzymes that recognize or process amino acids .
Mode of Action
The compound, being a tert-butyloxycarbonyl-protected amino acid, is used in the synthesis of peptides . The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino moiety during peptide synthesis . The Boc group can be selectively removed under acidic conditions, allowing the amino group to participate in peptide bond formation .
Biochemical Pathways
The compound plays a role in the biochemical pathway of peptide synthesis . Specifically, it is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The removal of the Boc group enables the formation of peptide bonds, leading to the synthesis of dipeptides .
Result of Action
The primary result of the action of the compound is the synthesis of dipeptides . The compound, as a protected amino acid, provides a controlled means of forming peptide bonds, thereby enabling the synthesis of specific dipeptide sequences .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Furthermore, the compound’s utility in peptide synthesis suggests that its action would be influenced by the presence of other reactants, such as coupling reagents, as well as factors like temperature and solvent conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This protection is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclobutane ring can be introduced through a cyclization reaction, often involving a precursor with suitable leaving groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The use of solid-phase peptide synthesis (SPPS) techniques, where the compound is assembled step-by-step on a solid support, is common. This method allows for efficient purification and high yields.
Chemical Reactions Analysis
Types of Reactions
2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2alpha-[(tert-Butyloxycarbonyl)amino]cyclopentane-1alpha-acetic acid: Similar structure but with a cyclopentane ring.
2alpha-[(tert-Butyloxycarbonyl)amino]cyclohexane-1alpha-acetic acid: Contains a cyclohexane ring instead of a cyclobutane ring.
2alpha-[(tert-Butyloxycarbonyl)amino]cyclopropane-1alpha-acetic acid: Features a cyclopropane ring.
Uniqueness
The uniqueness of 2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid lies in its cyclobutane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of constrained peptides and other molecules where rigidity is desired.
Properties
IUPAC Name |
2-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJQQXKDTNNNMU-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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